2-Methyl-4-(piperidin-4-yloxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-methyl-4-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-8-12-7-4-10(13-8)14-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3 |
InChI Key |
FKDABEHPBJOGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-Methyl-4-(piperidin-4-yloxy)pyrimidine
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, commercially available starting materials. The primary disconnection strategy involves cleaving the ether linkage (C-O bond), a common functional group transformation. This leads to two key precursors: a pyrimidine (B1678525) synthon, specifically 2-methylpyrimidin-4-ol (which exists in tautomeric equilibrium with 2-methylpyrimidin-4(3H)-one), and piperidin-4-ol.
Further disconnection of the 2-methylpyrimidin-4-ol core, by breaking the C-N bonds of the pyrimidine ring, reveals a 1,3-dicarbonyl equivalent and an amidine. Specifically, this pathway leads to ethyl acetoacetate (B1235776) and acetamidine (B91507), which are common building blocks for pyrimidine synthesis through cyclocondensation reactions. This analysis outlines a clear and efficient forward synthesis plan starting from simple precursors.
Synthesis of the Pyrimidine Core: 2-Methylpyrimidin-4-ol Precursors
The most direct and widely used method for constructing the pyrimidine ring in this context is the Principal Synthesis, a type of cyclocondensation reaction. This reaction involves the condensation of a β-dicarbonyl compound with an amidine. For the synthesis of 2-methylpyrimidin-4-ol, ethyl acetoacetate is treated with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol. The base deprotonates the active methylene (B1212753) group of the ethyl acetoacetate and facilitates the nucleophilic attack and subsequent cyclization with acetamidine, ultimately forming the heterocyclic ring after dehydration.
Table 1: Cyclocondensation for 2-Methylpyrimidin-4-ol
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
|---|---|---|---|---|
| Ethyl acetoacetate | Acetamidine HCl | Sodium Ethoxide | Ethanol | 2-Methylpyrimidin-4-ol |
Introduction of the Piperidin-4-yloxy Moiety
With the 2-methylpyrimidin-4-ol core synthesized, the next phase involves attaching the piperidin-4-yloxy group via an ether linkage. This can be accomplished through several reliable etherification methods.
Nucleophilic Aromatic Substitution (SNAr): A robust and common strategy for this transformation involves a two-step sequence. First, the hydroxyl group of 2-methylpyrimidin-4-ol is converted to a better leaving group, typically a halogen. Treatment with phosphorus oxychloride (POCl₃) effectively transforms the pyrimidinol into the more reactive intermediate, 4-chloro-2-methylpyrimidine. This chloro-derivative is highly susceptible to nucleophilic aromatic substitution. The subsequent reaction with an N-protected piperidin-4-ol derivative, in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), leads to the formation of the desired ether bond. The base deprotonates the piperidinol hydroxyl group, creating a potent nucleophile that displaces the chloride from the electron-deficient pyrimidine ring.
Table 2: SNAr Reaction for Ether Formation
| Substrate | Nucleophile | Base | Solvent | Product |
|---|---|---|---|---|
| 4-Chloro-2-methylpyrimidine | N-Boc-4-hydroxypiperidine | NaH | DMF | N-Boc-2-methyl-4-(piperidin-4-yloxy)pyrimidine |
Mitsunobu Reaction: An alternative method is the Mitsunobu reaction, which allows for the direct coupling of the 2-methylpyrimidin-4-ol with piperidin-4-ol under mild, neutral conditions. This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reagents activate the hydroxyl group of the pyrimidinol, facilitating its displacement by the piperidin-4-ol nucleophile to form the C-O ether linkage. This method avoids the need to pre-activate the pyrimidine ring by converting the hydroxyl to a halide.
To prevent undesired side reactions during the etherification step, particularly N-arylation at the piperidine (B6355638) nitrogen, it is crucial to use a protected form of piperidin-4-ol. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. Therefore, N-Boc-4-hydroxypiperidine is the preferred nucleophile in both the SNAr and Mitsunobu reactions.
Once the ether linkage is successfully formed, yielding N-Boc-2-methyl-4-(piperidin-4-yloxy)pyrimidine, the Boc group must be removed to yield the final target compound. This deprotection is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an appropriate solvent. This final step furnishes this compound.
Optimization of Synthetic Routes
The efficient construction of the this compound core relies on the careful optimization of reaction parameters and the selection of appropriate catalysts. The general synthetic approach often involves the preparation of a suitably functionalized 2-methylpyrimidine, such as 2-methyl-4-chloropyrimidine, followed by its coupling with N-protected piperidin-4-ol, commonly via a nucleophilic substitution or a Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.govorganic-synthesis.com
The synthesis of the pyrimidine core itself offers numerous opportunities for catalytic optimization. Various catalysts, including metal-based and organocatalysts, have been employed for the construction of the pyrimidine ring. mdpi.com For instance, copper-catalyzed reactions, such as those involving Cu(II) triflate or CuI/Mg-Al-LDH, have proven effective in synthesizing substituted pyrimidines. mdpi.comorientjchem.org These methods are often favored for their efficiency and relatively mild reaction conditions. orientjchem.org Nickel, ruthenium, and gold complexes have also been utilized to catalyze different cycloaddition strategies for pyrimidine formation. mdpi.com
In the key coupling step between the pyrimidine and piperidine moieties, the Mitsunobu reaction is a powerful tool. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically employs a phosphine reagent, like triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The choice of azodicarboxylate can be critical; for instance, in cases with weakly acidic hydroxyl groups, stronger bases like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) may be required. wikipedia.org
For syntheses involving nucleophilic substitution with a chloropyrimidine, the reaction conditions are paramount. The choice of base and solvent can significantly impact reaction time and yield. The synthesis of the precursor, 2-chloro-4-methylpyrimidine (B15830), can be achieved from 2,4-dichloropyrimidine (B19661) using reagents like methylmagnesium chloride in the presence of an iron catalyst such as Fe(acac)3. guidechem.com
Table 1: Catalyst and Reagent Selection in Pyrimidine Synthesis
| Reaction Type | Catalyst/Reagent | Substrates | Notes |
| Cyclocondensation | Cu(II) triflate | Propargyl alcohols, Amidines | Efficient for synthesizing 2,4,6-trisubstituted pyrimidines. mdpi.com |
| Cycloaddition | CuCl | Butadiynes, Sulfonylazides | Forms 4-iminopyrimidines via a ketenimine intermediate. mdpi.com |
| Dehydrogenative Coupling | Ruthenium Complex | Alcohols, Guanidine | Direct synthesis of 2-(N-alkylamino)pyrimidines. mdpi.com |
| Nucleophilic Coupling | MeMgCl, Fe(acac)3 | 2,4-Dichloropyrimidine | Synthesis of 2-chloro-4-methylpyrimidine. guidechem.com |
| Ether Formation | PPh3, DEAD/DIAD | Alcohol, Hydroxypyrimidine | Classic Mitsunobu conditions for coupling the two ring systems. wikipedia.orgorganic-chemistry.org |
Maximizing the yield and ensuring the purity of the final product are central to synthetic optimization. For precursors like 4,6-dihydroxy-2-methylpyrimidine, a key intermediate, optimization studies using methods like the Taguchi experimental design have been employed. researchgate.net These studies have identified optimal parameters, such as a sodium methoxide (B1231860) concentration of 18%, a reaction time of 180 minutes, and a specific molar ratio of reactants, to achieve yields as high as 88.5%. researchgate.net
In the synthesis of 2-chloro-4-methylpyrimidine from 2,6-dichloro-4-methylpyrimidine, the use of zinc powder and a catalyst like iodine, followed by heating to reflux, can yield the product, which is then purified by silica (B1680970) gel column chromatography to achieve a 53% yield as a pure white solid. chemicalbook.com Post-reaction workup is crucial for purity. For example, after a coupling reaction, extraction with a suitable solvent like ethyl acetate, washing with brine, and purification via column chromatography are standard procedures to isolate the target compound. guidechem.com In Mitsunobu reactions, a common side-product is the triphenylphosphine oxide, which can often be removed by filtration. organic-synthesis.com The choice of reagents can also simplify purification; for example, using polymer-supported triphenylphosphine allows for easy removal of the oxidized phosphine by filtration. wikipedia.org
Derivatization Strategies for Analogues of this compound
Creating analogues of the parent compound is essential for structure-activity relationship (SAR) studies. Modifications can be targeted at the pyrimidine ring, the piperidine ring, or the linking ether group.
The pyrimidine ring is amenable to various chemical transformations. Electrophilic substitution, such as nitration, can occur at the 5-position, which is the most electron-rich site on the ring. researchgate.netwikipedia.org For instance, 2-substituted 4,6-dihydroxypyrimidines can be nitrated using concentrated sulfuric acid to yield 5,5-dinitro derivatives. researchgate.net
Further modifications can be made to the substituents on the pyrimidine ring. The 2-methyl group can be oxidized to a carboxylic acid, or the pyrimidine ring can be functionalized through halogenation, providing a handle for subsequent cross-coupling reactions. guidechem.com For example, 2-chloropyrimidine (B141910) derivatives can serve as valuable intermediates for introducing a variety of substituents through substitution reactions. thieme.deguidechem.com It is also possible to build entirely new fused ring systems onto the pyrimidine core, creating analogues like pyrrolo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines.
Table 2: Examples of Pyrimidine Ring Modifications
| Modification Type | Reagents | Position(s) Modified | Resulting Structure |
| Nitration | Concentrated H2SO4 | C5 | 5-Nitro- or 5,5-Dinitro-pyrimidine derivative researchgate.net |
| Oxidation | Selenium dioxide | C2-Methyl | 2-Carboxypyrimidine derivative guidechem.com |
| Halogenation | POCl3, Triethylamine | C4 | 4-Chloropyrimidine derivative guidechem.com |
| Cyclization | Various | C4, C5 | Fused pyrimidines (e.g., pyrrolo[2,3-d]pyrimidines) |
| Substitution | Amines, Thiols | C2, C4, C6 | Aminopyrimidines, Thio-pyrimidines wikipedia.orgnih.gov |
The piperidine ring offers extensive opportunities for modification to alter the compound's steric and electronic properties. researchgate.net A common strategy is the introduction of substituents at various positions on the ring. acs.org For instance, additional alkyl or functional groups can be introduced to probe interactions with biological targets. nih.gov
Recent advances have focused on creating more three-dimensional structures to "escape from flatland" in medicinal chemistry. nih.gov This includes the synthesis of spirocyclic derivatives, where a cyclopropyl (B3062369) or other small ring is fused to the piperidine at one of its carbon atoms. Another approach is the stereoselective synthesis of chiral piperidines, which can significantly impact biological activity and selectivity. thieme-connect.com The functionalization of the piperidine ring can be achieved through modern synthetic methods, including biocatalytic C-H oxidation followed by radical cross-coupling, which allows for the efficient construction of complex, substituted piperidines. news-medical.net
Modifying the connectivity between the pyrimidine and piperidine rings, or within the piperidine ring itself, provides another avenue for creating novel analogues. The ether linkage can be replaced with other functional groups, or its length and flexibility can be altered.
A sophisticated strategy involves the introduction of one- or two-carbon bridges within the piperidine ring to create conformationally constrained analogues. nih.gov This approach leads to bicyclic systems such as 2-azanorbornanes, nortropanes, and isoquinuclidines. nih.gov These bridged structures lock the piperidine ring into specific conformations, which can be beneficial for receptor binding and can also improve drug-like properties by increasing the molecule's sp3 character and reducing lipophilicity. nih.govacs.org Versatile synthetic methods have been developed to access a variety of these bridged piperidine isosteres. nih.gov
Structure Activity Relationship Sar Investigations
Systematic Variation of the Pyrimidine (B1678525) Moiety and Its Impact on Activity
The pyrimidine ring is a cornerstone of the scaffold's biological activity, and its substitution pattern greatly influences molecular recognition and potency. nih.gov The position of substituents on the pyrimidine nucleus is known to have a profound impact on biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and antihypertensive effects. nih.gov
Variations at the C-2 and C-4 positions are particularly critical. In studies of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, both steric and electronic properties of the substituents at these positions were found to be sensitive for activity. nih.gov For example, replacing the 2-methyl group with various cyclic amine moieties such as pyrrolidine, piperidine (B6355638), or morpholine (B109124) significantly modulates potency and selectivity against different enzymes. nih.govnih.gov
Furthermore, the nitrogen atoms within the pyrimidine ring are key to its function, often acting as hydrogen bond acceptors in receptor interactions. nih.gov Altering this arrangement, for instance by replacing the pyrimidine core with a pyridine (B92270) ring (a bioisosteric modification), can lead to significant changes in activity, as observed in a series of NAPE-PLD inhibitors where the pyrimidine scaffold was found to be optimal. nih.gov Fusing the pyrimidine ring to other heterocyclic systems, such as in thiazolo[5,4-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, creates entirely new scaffolds with distinct SAR profiles, often targeting different biological pathways like adenosine (B11128) receptors or protein kinases. nih.govnih.gov
Table 1: Impact of Pyrimidine C-2 and C-4 Substituents on Cholinesterase Inhibition (Analog Series)
| Compound ID | C-2 Substituent | C-4 Substituent | hAChE IC₅₀ (µM) | eqBuChE IC₅₀ (µM) |
| 7d | 4-Methylpiperazine | N-Benzylamine | 11.2 | > 100 |
| 9a | Pyrrolidine | N-(Naphth-1-ylmethyl)amine | 5.5 | 27.8 |
| 9e | 4-Methylpiperidine | N-(Naphth-1-ylmethyl)amine | 25.8 | 2.2 |
Data sourced from a study on 2,4-disubstituted pyrimidine derivatives and illustrates the sensitivity of activity to substitutions on the pyrimidine core. nih.govnih.gov
Exploration of Substituents on the Piperidine Ring and Activity Modulation
The piperidine ring provides a three-dimensional scaffold that can be modified to optimize binding affinity and pharmacokinetic properties. The most common point of variation is the piperidine nitrogen (N-1), as substitution at this position can project vectors into new regions of a binding pocket.
In a series of 4-oxypiperidine ethers designed as histamine (B1213489) H₃ receptor (H₃R) antagonists, placing a benzyl (B1604629) moiety at the N-1 position of the piperidine ring resulted in a compound with high affinity (Ki = 12.5 nM). nih.gov This suggests that a hydrophobic substituent at this position can engage in favorable interactions, such as π–π stacking, with aromatic residues in the receptor. nih.gov Similarly, in another series, an N-benzyl group on a piperazine (B1678402) analog was well-tolerated, whereas other substituents led to a drop in activity. acs.org
Substitutions directly on the carbon framework of the piperidine ring also modulate activity. For instance, the introduction of a methyl group, as seen in 2-(4-methylpiperidin-1-yl) derivatives, can enhance potency and selectivity for specific targets like butyrylcholinesterase (BuChE). nih.gov However, in some scaffolds, substitution on the piperidine ring is not well-tolerated. Studies on pyrimidine-4-carboxamides revealed that substitutions at the 4-position of a related morpholine ring were unfavorable, suggesting steric limitations within the binding site. nih.gov
Table 2: Effect of N-1 Piperidine/Piperazine Substituents on hA₂A Adenosine Receptor Affinity (Analog Series)
| Compound ID | Core Linker | N-1 Substituent | hA₂A AR Kᵢ (nM) |
| 1 | Piperidine | Benzyl | 594 |
| 3 | Piperazine | Benzyl | 58 |
| 2 | Piperazine | Phenyl | 65 |
| 4 | Piperazine | Phenylethyl | 131 |
Data from a comparative study on thiazolo[5,4-d]pyrimidine (B3050601) derivatives, highlighting the influence of the N-1 substituent and the piperidine/piperazine core on receptor affinity. nih.gov
Role of the Ether Linkage (–O–) in Molecular Recognition
The ether linkage between the pyrimidine and piperidine rings is not merely a passive spacer; it plays a crucial role in orienting the two moieties and can participate directly in molecular recognition. The oxygen atom, with its lone pairs of electrons, is a potential hydrogen bond acceptor.
The strategy of bioisosteric replacement, where an atom or group is swapped for another with similar physical or chemical properties, is often used to probe the importance of such linkages. nih.govnih.gov Replacing the ether oxygen with, for example, a sulfur atom (thioether), an amino group (amine), or a methylene (B1212753) group (carbon linker) would systematically alter the hydrogen bonding capacity, bond angles, and electronic properties, thereby clarifying the precise role of the ether oxygen in binding to a specific biological target.
Influence of the 2-Methyl Group on Pyrimidine Activity
The 2-methyl group on the pyrimidine ring, while seemingly a minor feature, can have a significant impact on the compound's biological profile. Its influence can be attributed to several factors:
Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electron density of the pyrimidine ring, which may modulate the strength of hydrogen bonds formed by the ring nitrogens.
Hydrophobic Interactions: The methyl group provides a small hydrophobic surface that can engage in van der Waals or hydrophobic interactions within a corresponding nonpolar pocket of the target protein, potentially increasing binding affinity.
Metabolic Stability: In some contexts, a methyl group can block a site of metabolism. Conversely, the methyl group itself can be a site of oxidative metabolism, potentially being converted to a hydroxymethyl or carboxylic acid group, as has been observed with other pyrimidine derivatives. researchgate.net
In related pyrrolo[2,3-d]pyrimidine inhibitors, replacing a hydrogen-bond-donating amino group with a methyl group at a similar position was found to decrease activity, highlighting that the absence of a hydrogen bond donor can be critical. researchgate.net This underscores the importance of the specific substituent at the 2-position, where the methyl group in the title compound likely serves to provide a favorable hydrophobic or steric profile rather than participating in polar interactions.
Conformational Flexibility and Preferred Conformations for Activity
The piperidine ring is expected to adopt a stable chair conformation. In this conformation, substituents can be positioned either axially or equatorially. To minimize steric hindrance, the bulky 4-(2-methylpyrimidinoxy) group is strongly preferred to be in the equatorial position. This orientation projects the pyrimidine moiety away from the piperidine ring, making it available for interaction with a receptor.
Reducing conformational flexibility in a ligand is a common strategy to enhance binding affinity by minimizing the entropic penalty of binding. In a related series of pyrimidine-4-carboxamides, replacing a flexible N-methylphenethylamine side chain with a conformationally restricted (S)-3-phenylpiperidine ring led to a threefold increase in inhibitory potency. nih.gov This demonstrates that a more rigid or pre-organized conformation that mimics the bioactive bound state is often beneficial for activity. The ether linkage and the inherent rigidity of the pyrimidine and piperidine rings in the title compound already provide a degree of conformational constraint, which is likely important for its biological function.
Comparative SAR with Related Pyrimidine-Piperidine Scaffolds
The pyrimidine-piperidine motif is a privileged scaffold found in a wide range of biologically active molecules, including kinase inhibitors and GPCR ligands. researchgate.netmdpi.com Comparing the SAR of 2-Methyl-4-(piperidin-4-yloxy)pyrimidine with related structures provides valuable context for its potential applications.
Thiazolo[5,4-d]pyrimidines: In a series of adenosine A₂A receptor antagonists, a piperidine ring was attached at the 5-position of a thiazolo[5,4-d]pyrimidine core. A direct comparison showed that replacing the piperidine with a piperazine ring enhanced binding affinity significantly (Kᵢ of 594 nM vs. 58 nM), indicating that the additional nitrogen atom in the piperazine was crucial for interaction in that specific target. nih.gov
2,4-Disubstituted Pyrimidin-4-amines: In this class of cholinesterase inhibitors, the piperidine moiety was attached directly to the C-2 position of the pyrimidine ring, rather than through an ether linkage at C-4. This scaffold yielded potent inhibitors, with a 2-(4-methylpiperidin-1-yl) derivative being a highly potent and selective BuChE inhibitor (IC₅₀ = 2.2 µM). nih.gov This highlights that the point of attachment and the nature of the linkage dramatically alter the biological target.
Pyrimidine-4-carboxamides: In a series of NAPE-PLD inhibitors, a phenylpiperidine group was attached at the C-2 position. The key finding was that conformational restriction was critical for potency. nih.gov This reinforces the idea that maintaining a specific, rigid conformation is a recurring theme for active compounds based on the pyrimidine-piperidine scaffold.
Pyrazolo[3,4-d]pyrimidines: This fused pyrimidine scaffold is a well-known bioisostere of the adenine (B156593) ring of ATP and is central to many kinase inhibitors. nih.gov While structurally distinct from the title compound, it illustrates the versatility of the pyrimidine ring as a hinge-binding element in enzymes, a role it could potentially play in other contexts as well.
These comparisons demonstrate that while the pyrimidine-piperidine core is a versatile starting point, the specific arrangement—including the nature of the linkage (ether vs. amine vs. direct bond), the point of attachment, and the substitution on both rings—is what ultimately defines the compound's biological activity and target selectivity.
Mechanistic and Preclinical Pharmacological Studies
Identification of Molecular Targets and Pathways
Research into derivatives of the 4-(piperidin-4-yloxy)pyrimidine (B13596371) core has identified key molecular targets, primarily within the families of protein kinases and other critical signaling enzymes. The structural arrangement of the pyrimidine (B1678525) and piperidine (B6355638) rings appears to be conducive to interactions with the active sites of these proteins.
A significant body of work has focused on the enzyme inhibitory properties of pyrimidine-piperidine derivatives. Notably, a series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key enzyme in oncology. nih.gov
One particular analog, compound 9i , demonstrated potent and selective inhibitory activity against a clinically relevant mutant form of EGFR. This compound was found to potently suppress the EGFRT790M/L858R kinase. nih.gov The inhibition of this enzyme is a critical mechanism for overcoming resistance to certain cancer therapies. Further studies on related structures indicate that this scaffold can be adapted to target other enzymes as well; for instance, other pyrimidine derivatives have shown inhibitory activity against Focal Adhesion Kinase (FAK), another important enzyme in cancer progression. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| Compound 9i (a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine analog) | EGFRT790M/L858R | 4.902 nM nih.gov |
| Compound 8a (a 2,4-dianilinopyrimidine analog) | FAK | 0.047 µM nih.gov |
The primary molecular target identified for the 2-arylamino-4-(piperidin-4-yloxy)pyrimidine series is the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways involved in cell proliferation, survival, and migration. The designed compounds act as covalent inhibitors, forming a strong bond with the receptor and blocking its activity. nih.gov
The studies revealed that these compounds exhibit high selectivity for the mutant EGFRT790M/L858R over the wild-type EGFR (EGFRWT). nih.gov This selectivity is a crucial attribute, as it can lead to a wider therapeutic window by minimizing effects on normal cells that express the wild-type receptor.
In Vitro Biological Efficacy Assessments
The biological effects of these compounds have been extensively characterized using a variety of in vitro models, confirming their activity at a cellular level.
To confirm that the enzyme inhibition observed in biochemical assays translates to cellular activity, researchers have utilized human cancer cell lines. Specifically, the H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFRT790M/L858R mutation, was used to evaluate the antiproliferative effects of the 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives. nih.gov
Compound 9i was shown to potently inhibit the proliferation of H1975 cells. nih.gov Importantly, further studies demonstrated that this compound had low cytotoxicity against normal human bronchial epithelial (HBE) and L-02 cells, underscoring its selectivity for cancer cells driven by the mutant EGFR. nih.gov Other related dianilino-pyrimidine derivatives have also shown potent antiproliferative effects against H1975 and A431 human epithelial carcinoma cells. nih.gov
| Compound | Cell Line | Effect | Activity (IC50) |
|---|---|---|---|
| Compound 9i (a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine analog) | H1975 (NSCLC) | Inhibition of proliferation | 0.6210 µM nih.gov |
| HBE (normal bronchial epithelial) | Low cytotoxicity | Not specified nih.gov | |
| L-02 (normal liver) | Low cytotoxicity | Not specified nih.gov |
Beyond simply halting proliferation, functional assays were conducted to understand the specific biological responses induced by these compounds in cancer cells. Action mechanism studies revealed that compound 9i effectively hindered cell migration. nih.gov Furthermore, using Acridine Orange/Ethidium Bromide (AO/EB) staining, it was demonstrated that the compound successfully promoted apoptosis, or programmed cell death, in the cancer cells. nih.gov Another analog, compound 8a , was also found to induce apoptosis in a dose-dependent manner and inhibit the migration of H1975 cells. nih.gov These functional outcomes are consistent with the inhibition of the EGFR signaling pathway, which is known to control these cellular processes.
Evaluation in Preclinical Disease Models (Animal and Cellular)
The primary preclinical evaluation for this class of compounds has been conducted using cellular models of disease. The H1975 human non-small cell lung cancer (NSCLC) cell line serves as a well-established preclinical model for studying cancers that are driven by the EGFRT790M/L858R mutation and have developed resistance to earlier generations of EGFR inhibitors. nih.gov
The potent activity of compounds like 9i in suppressing the proliferation of H1975 cells and inducing apoptosis provides strong preclinical evidence of their potential therapeutic efficacy. nih.gov These data from cellular models are critical for validating the therapeutic concept and provide a strong rationale for advancing such compounds into more complex preclinical models, such as in vivo animal studies, to further assess their pharmacological properties. nih.govmdpi.com
Mechanisms of Action Elucidation
The pyrimidine scaffold is a well-established core structure for inhibitors of epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell proliferation and is often dysregulated in cancer. nih.gov Derivatives of 2-Methyl-4-(piperidin-4-yloxy)pyrimidine have been specifically designed and evaluated as inhibitors of mutant forms of EGFR associated with non-small cell lung cancer (NSCLC). nih.gov
Research indicates that these compounds function as potent and selective covalent inhibitors of EGFR harboring the T790M/L858R mutations. nih.gov The mechanism involves the compound binding to the kinase domain of the receptor, thereby blocking its downstream signaling pathways that promote tumor growth. nih.gov
A detailed study on compound 9i , a representative 2-arylamino-4-(piperidin-4-yloxy)pyrimidine, elucidated several key aspects of its mechanism: nih.gov
Kinase Inhibition : It potently inhibits the enzymatic activity of the EGFRT790M/L858R mutant kinase. It also demonstrates high selectivity for the mutant EGFR over the wild-type version (EGFRWT). nih.gov
Anti-proliferative Activity : The compound effectively suppresses the proliferation of H1975 cancer cells, which express the EGFRT790M/L858R mutation. nih.gov
Cell Migration : It has been shown to effectively hinder the migration of cancer cells. nih.gov
Induction of Apoptosis : The compound promotes programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells. nih.gov
The inhibitory potency of a key derivative is summarized in the table below.
| Target | Measurement | Value | Reference |
|---|---|---|---|
| EGFRT790M/L858R Kinase | IC50 | 4.902 nM | nih.gov |
| H1975 Cell Proliferation | IC50 | 0.6210 µM | nih.gov |
Detailed Computational Analysis of this compound Remains an Area for Future Investigation
Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry and molecular modeling studies specifically focused on the compound This compound are not publicly available at this time. The requested in-depth analyses, including molecular docking simulations, quantum chemical calculations, conformational analysis, molecular dynamics, and in silico ADME predictions, have not been published for this specific molecule.
Computational studies are frequently performed on related heterocyclic structures, such as various pyrimidine and piperidine derivatives, to elucidate their potential as therapeutic agents. These studies provide valuable insights into how structural modifications influence biological activity. For instance, research on other pyrimidine-containing molecules often involves:
Molecular Docking: To predict how these compounds might bind to biological targets like enzymes or receptors. nih.govnih.govresearchgate.netashdin.com
Quantum Chemical Calculations (DFT): To understand the electronic structure, stability, and reactivity of the molecules. researchgate.netresearchgate.net This includes analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict how the molecule will interact in chemical reactions. irjweb.com
Molecular Electrostatic Potential (MEP) Maps: To visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
In Silico ADME Predictions: To computationally estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound, which are crucial for its development as a potential drug. nih.govrsc.orgrfppl.co.in
While these methodologies are standard in computational drug design, the specific application and resulting data for this compound have not been documented in the available scientific literature. The absence of such specific data precludes the generation of a detailed article covering the requested computational analyses for this particular compound. Further research and publication in this specific area would be necessary to fulfill such a request.
Computational Chemistry and Molecular Modeling
In Silico Prediction of Bioactivity and ADME Relevant Properties
Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of novel compounds. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect.
For derivatives of pyrimidine (B1678525), QSAR models have been successfully employed to predict their inhibitory activities against various biological targets. For instance, in the development of inhibitors for HIV Reverse Transcriptase, 2D-QSAR models have been constructed for pyrimidine-2,4-dione derivatives. imist.ma These models utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict the inhibitory activity, such as the half-maximal inhibitory concentration (IC50). The process typically involves calculating a range of descriptors and then selecting the most relevant ones through statistical methods like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR). imist.ma
While specific predictive models for 2-Methyl-4-(piperidin-4-yloxy)pyrimidine are not detailed in publicly available literature, its structural similarity to other biologically active pyrimidine derivatives, such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines which have shown potent inhibitory effects on EGFRT790M/L858R kinase in non-small cell lung cancer, suggests its potential for biological activity. nih.gov Computational approaches like molecular docking could be used to simulate the binding of this compound to the active sites of various kinases and other enzymes, providing a prediction of its potential targets. Such studies would involve generating a 3D model of the compound and docking it into the crystal structure of a target protein to estimate the binding affinity and identify key interactions.
The biological activity of pyrimidine derivatives is often linked to their ability to interact with specific molecular targets like enzymes or receptors. In silico prediction methods can help identify these potential targets and elucidate the mechanism of action at a molecular level. researchgate.net
Prediction of Physicochemical Descriptors Influencing Biological Performance
The biological performance of a potential drug molecule is heavily influenced by its physicochemical properties. These properties, which govern absorption, distribution, metabolism, and excretion (ADME), can be reliably predicted using computational tools.
For pyrimidine derivatives, key physicochemical descriptors are often calculated to assess their drug-likeness. mdpi.com These descriptors include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. Software such as ACD/ChemSketch and MarvinSketch, along with quantum chemical calculations using methods like Density Functional Theory (DFT), are commonly used to compute these parameters. imist.ma
The "rule of five," proposed by Lipinski, provides a set of guidelines for evaluating the drug-likeness of a compound based on some of these physicochemical properties. imist.ma For instance, a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 daltons, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. researchgate.net In silico analysis of pyrazolo[1,5-a]pyrimidines, another class of related compounds, has shown that most of them fall within the range set by Lipinski's rule. mdpi.com
The table below presents a set of predicted physicochemical properties for the closely related compound, 2-(Piperidin-4-yloxy)pyrimidine, as computed by PubChem. nih.gov These values provide an estimation of the properties that would be expected for this compound.
| Property | Predicted Value for 2-(Piperidin-4-yloxy)pyrimidine |
|---|---|
| Molecular Weight | 179.22 g/mol |
| XLogP3 | 0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 47 Ų |
The percentage of absorption (%ABS) can also be estimated from the TPSA, providing an indication of oral bioavailability. mdpi.com Furthermore, computational models can predict potential toxicological profiles, such as mutagenicity (Ames test) and carcinogenicity, which are crucial for the early-stage assessment of a compound's safety. mdpi.com
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation of Synthetic Compounds and Derivatives
Spectroscopic methods are paramount in determining the precise arrangement of atoms and functional groups within a molecule. Through the interaction of electromagnetic radiation with the compound, a wealth of structural data can be obtained, leading to an unambiguous confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 2-Methyl-4-(piperidin-4-yloxy)pyrimidine molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, and the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the pyrimidine ring protons would appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns revealing their positions on the ring. The protons of the piperidine ring would exhibit more complex splitting patterns due to their conformational flexibility, and their chemical shifts would indicate whether they are in axial or equatorial positions. The methyl group would likely appear as a singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift being indicative of its hybridization and the nature of the atoms it is bonded to. For example, the carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the piperidine ring.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine-H | 7.5 - 8.5 | d, d |
| Piperidine-CH (α to O) | 4.5 - 5.0 | m |
| Piperidine-CH₂ (α to N) | 2.8 - 3.2 | m |
| Piperidine-CH₂ (β to N/O) | 1.8 - 2.2 | m |
Note: This is a predicted data table. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine-C (quaternary) | 160 - 170 |
| Pyrimidine-CH | 110 - 150 |
| Piperidine-CH (α to O) | 70 - 80 |
| Piperidine-CH₂ (α to N) | 40 - 50 |
| Piperidine-CH₂ (β to N/O) | 30 - 40 |
Note: This is a predicted data table. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the this compound molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized compound.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the different structural motifs within the molecule. For this compound, characteristic fragmentation pathways might involve the cleavage of the ether linkage, or fragmentation of the piperidine or pyrimidine rings.
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic pyrimidine ring and the aliphatic piperidine ring. Additionally, C-N and C-O stretching vibrations would be observed, providing further evidence for the presence of these functional groups.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound, being an aromatic system, would be expected to exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands can be influenced by the substituents on the ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it is possible to obtain a detailed electron density map of the molecule. From this map, the exact positions of all atoms can be determined, providing unambiguous information about bond lengths, bond angles, and torsional angles.
This technique not only confirms the connectivity of the atoms but also reveals the conformation of the molecule in the solid state. For this compound, X-ray crystallography could definitively establish the chair conformation of the piperidine ring and the relative orientation of the pyrimidine and piperidine moieties. Furthermore, it can provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.
Chromatographic Methods for Purity Assessment and Isolation of Analogues
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for the isolation of its analogues. High-performance liquid chromatography (HPLC) is a widely used method for determining the purity of a sample. By passing a solution of the compound through a column packed with a stationary phase, different components of the mixture can be separated based on their interactions with the stationary and mobile phases. A pure sample of this compound would ideally show a single peak in the HPLC chromatogram.
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation 2-Methyl-4-(piperidin-4-yloxy)pyrimidine Analogues
The rational design of new chemical entities based on the this compound scaffold is a critical step toward developing potent and selective therapeutic agents. Future efforts will likely be guided by structure-based drug design principles, leveraging computational and medicinal chemistry techniques to optimize the molecule's interaction with specific biological targets.
Key strategies for analogue design include:
Pharmacophore Modification: The core structure, featuring a hydrogen bond donor (piperidine N-H), a hydrogen bond acceptor (pyrimidine nitrogens and ether oxygen), and a hydrophobic region (methyl group), serves as a foundational pharmacophore. Systematic modification of these features can enhance target affinity and selectivity. For instance, substituting the methyl group or functionalizing the piperidine (B6355638) ring could modulate activity.
Structure-Activity Relationship (SAR) Studies: A systematic SAR investigation is essential. This involves synthesizing a library of analogues where specific positions on the pyrimidine (B1678525) and piperidine rings are altered and evaluating their biological activity. For example, studies on related 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have demonstrated that modifications to the pyrimidine core can achieve conformational restriction, leading to potent inhibitors of specific kinases like EGFR. nih.gov
Computational Modeling: In silico methods such as molecular docking and molecular dynamics simulations can predict the binding modes of newly designed analogues within the active site of a target protein. This approach allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted affinity and most favorable interaction profiles. This strategy has been effectively used in the rational design of other pyrimidine-based inhibitors. researchgate.net
Table 1: Strategies for Rational Analogue Design
| Design Strategy | Approach | Potential Outcome |
|---|---|---|
| Pharmacophore Modification | Alteration of key functional groups (e.g., methyl, ether linkage). | Enhanced target binding, improved selectivity, modified pharmacokinetic properties. |
| Bioisosteric Replacement | Substitution of atoms or groups with others possessing similar physical or chemical properties. | Optimization of potency, reduction of metabolic liabilities. |
| Conformational Restriction | Introduction of fused rings or bulky groups to limit rotational freedom. | Increased binding affinity and selectivity for the target protein. |
| Fragment-Based Growth | Growing the molecule from the core scaffold by adding small chemical fragments to probe for additional binding interactions. | Discovery of novel, high-affinity binders. |
Exploration of Broad-Spectrum Biological Activities (Preclinical)
The pyrimidine nucleus is a cornerstone of numerous compounds with a vast range of pharmacological effects. wjarr.comjuniperpublishers.com Consequently, this compound and its future analogues warrant preclinical investigation across multiple therapeutic areas. The combination of the pyrimidine and piperidine moieties suggests potential for diverse biological activities. nih.gov
Potential areas for preclinical screening include:
Anticancer Activity: Pyrimidine derivatives are well-established as anticancer agents, often targeting kinases involved in cell proliferation and survival. researchgate.netmdpi.com Analogues of 2-arylamino-4-(piperidin-4-yloxy)pyrimidine have been specifically designed as potent inhibitors of EGFR mutants in non-small cell lung cancer. nih.gov Future preclinical studies should evaluate this scaffold against a panel of cancer cell lines and kinase targets.
Antimicrobial Activity: Both piperidine and pyrimidine derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal pathogens. nih.gov Preclinical evaluation of this compound should include minimal inhibitory concentration (MIC) assays against a broad spectrum of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov
Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine-containing compounds exhibit anti-inflammatory properties. researchgate.net Investigating the potential of this scaffold to modulate key inflammatory pathways, such as cytokine production or immune cell signaling, could open new therapeutic avenues.
Antiviral Activity: The pyrimidine ring is a fundamental component of nucleosides, and its derivatives have been central to the development of antiviral drugs. wjarr.com Screening for activity against a range of viruses could uncover novel therapeutic applications.
Table 2: Potential Preclinical Biological Activities
| Therapeutic Area | Rationale | Example from Related Compounds |
|---|---|---|
| Oncology | Pyrimidine core is common in kinase inhibitors. mdpi.com | 2-arylamino-4-(piperidin-4-yloxy)pyrimidines inhibit EGFRT790M/L858R. nih.gov |
| Infectious Diseases | Piperidine and pyrimidine motifs are found in many antimicrobial agents. nih.gov | Benzimidazoles containing a piperidine ring show broad-spectrum antibacterial activity. nih.gov |
| Inflammation | Pyrimidine derivatives have been reported to possess anti-inflammatory properties. researchgate.net | Annulated pyrimidine derivatives have shown potential as anti-inflammatory agents. juniperpublishers.com |
| Virology | The pyrimidine structure is integral to antiviral nucleoside analogues. wjarr.com | Batzelladine, a marine alkaloid with a pyrimidine moiety, inhibits HIV entry. juniperpublishers.com |
Development of Advanced Synthetic Methodologies for Scalable Production
For any promising compound to transition from a laboratory curiosity to a viable therapeutic candidate, the development of an efficient, cost-effective, and scalable synthetic process is paramount. Research into advanced synthetic methodologies for this compound and its derivatives is a crucial future direction.
Current synthetic approaches for similar substituted pyrimidines often involve multi-step sequences. For example, the synthesis of related compounds can start from 2-methylpyrimidine, proceeding through steps like bromination and subsequent coupling reactions. google.com Future research should focus on:
Process Optimization: Improving reaction conditions (solvents, temperature, catalysts) to maximize yield, reduce reaction times, and enhance atom economy.
Novel Coupling Strategies: Exploring modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, could provide more efficient routes for constructing the core scaffold or introducing diverse substituents. vulcanchem.com
Flow Chemistry: Transitioning key synthetic steps to continuous flow processes can offer significant advantages in terms of safety, consistency, and scalability compared to traditional batch manufacturing.
Green Chemistry: Implementing principles of green chemistry by using less hazardous solvents, reducing waste generation, and employing catalytic rather than stoichiometric reagents will be essential for sustainable large-scale production.
Table 3: Comparison of Synthetic Approaches
| Methodology | Description | Advantages for Scalability |
|---|---|---|
| Traditional Batch Synthesis | Multi-step reactions performed in large vessels. | Well-established but can be inefficient and difficult to control. |
| Convergent Synthesis | Key fragments are synthesized separately and then combined in the final steps. | Increases overall efficiency and allows for late-stage diversification. |
| Catalytic Methods | Use of catalysts to facilitate reactions (e.g., cross-coupling). | Reduces waste, improves atom economy, and often allows for milder reaction conditions. |
| Continuous Flow Chemistry | Reagents are pumped through a reactor for continuous reaction. | Enhanced safety, improved heat and mass transfer, consistent product quality, and easier scale-up. |
Integration of Omics Technologies in Mechanistic Studies
Understanding the precise mechanism of action is fundamental to drug development. The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidating how this compound and its analogues exert their biological effects. nih.govnih.gov
Future mechanistic studies should incorporate:
Target Identification: Proteomics approaches, such as chemical proteomics or thermal proteome profiling, can be used to identify the direct protein targets of the compound within the cell.
Pathway Analysis: Transcriptomics (e.g., RNA-seq) and proteomics can reveal global changes in gene expression and protein abundance following treatment, providing a comprehensive map of the cellular pathways modulated by the compound. nih.gov
Biomarker Discovery: By analyzing the omics profiles of sensitive versus resistant cells or treated versus untreated subjects in preclinical models, researchers can identify potential biomarkers to predict treatment response. nih.gov
Off-Target Effects: Omics technologies can provide a holistic view of a compound's cellular interactions, helping to identify potential off-target effects early in the development process.
Collaborative Opportunities in Multidisciplinary Research Initiatives
The successful translation of this compound from a lead compound to a clinical candidate will necessitate a highly collaborative, multidisciplinary effort. Breaking down traditional research silos is essential for accelerating progress.
Key collaborative opportunities include:
Academia-Industry Partnerships: Collaborations between academic researchers, who can provide deep expertise in fundamental biology and novel target discovery, and industry partners, with their resources and experience in drug development and commercialization, are vital.
Medicinal and Computational Chemistry: A close working relationship between medicinal chemists synthesizing new analogues and computational chemists performing in silico design and modeling will streamline the optimization process.
Chemistry and Biology Integration: Seamless collaboration between synthetic chemists and biologists/pharmacologists is required for rapid cycles of design, synthesis, and biological testing to efficiently advance lead compounds.
Consortia for Omics and Data Science: Large-scale omics studies generate vast and complex datasets. researcher.life Collaborative consortia involving bioinformaticians, data scientists, and systems biologists are needed to effectively analyze, integrate, and interpret this data to gain actionable insights. nih.gov
By pursuing these future research directions, the scientific community can fully explore and potentially harness the therapeutic promise of the this compound scaffold, paving the way for the development of next-generation medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
